

Comparative Analysis of 2,3-Dihydrobenzofuran Derivatives: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *2,3-Dihydro-1-benzofuran-5-ylmethanol*

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For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,3-dihydrobenzofuran derivatives, focusing on their anticancer, anti-inflammatory, and cholinesterase inhibitory activities. The information presented herein is supported by experimental data to aid researchers in the rational design of new and more potent drug candidates.

Anticancer Activity

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of critical cellular processes such as cell proliferation and survival. The substitution pattern on the dihydrobenzofuran ring plays a crucial role in determining their cytotoxic efficacy.

Structure-Activity Relationship Summary

- Substitution at C2 and C3: The stereochemistry and nature of substituents at the C2 and C3 positions of the dihydrofuran ring are critical for anticancer activity. For instance, the presence of a spiro-cyclopropyl group at C2 and a hydroxyl group at C3 can lead to potent activity.
- Aromatic Ring Substitution: Halogenation, particularly with fluorine and bromine, on the benzofuran ring has been shown to enhance the biological effects of these derivatives.[\[1\]](#)[\[2\]](#) The presence of hydroxyl and/or carboxyl groups also contributes to increased anticancer and anti-inflammatory properties.[\[1\]](#)[\[2\]](#)
- Hybrid Molecules: Hybrid compounds incorporating other pharmacologically active moieties, such as chalcones or triazoles, have shown promising cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity Data

Compound	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
Compound 1	5-chloro-6-cyclohexyl	-	-	[3]
Fluorinated Derivatives	Varied fluorine, bromine, hydroxyl, and carboxyl groups	HCT116 (colorectal)	Ranged from potent to moderate	[1] [2]
Dihydrobenzofuran-2-ones	Alkyl or aryl group at C6, chlorine at C5	-	Potent inhibitors	[3]
Natural Dihydrobenzofurans (from Polygonum barbatum)	Varied substitutions	NCI-H460 (lung), CAL-27 (oral)	48.52 - 53.24	[4] [5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and 2,3-dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationship Summary

- Inhibition of Prostaglandin Synthesis: A significant anti-inflammatory mechanism for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3]
- Modulation of NF-κB Pathway: Some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB, a crucial regulator of the inflammatory response.
- Fluorination: The introduction of fluorine atoms into the benzofuran structure has been demonstrated to enhance anti-inflammatory effects.[1][2] For instance, certain fluorinated derivatives have shown potent inhibition of pro-inflammatory mediators like IL-6, CCL2, nitric oxide (NO), and prostaglandin E2 (PGE2).[1][2]

Comparative Anti-inflammatory Activity Data

Compound	Target/Assay	IC50 (μM)	Reference
Fluorinated Dihydrobenzofurans	IL-6 inhibition	1.2 - 9.04	[1][2]
CCL2 inhibition	1.5 - 19.3	[1][2]	
Nitric Oxide inhibition	2.4 - 5.2	[1][2]	
PGE2 inhibition	1.1 - 20.5	[1][2]	
Benzofuran-3(2H)-one derivatives	TNF-α-induced monocyte adhesion	>70% inhibition	[6]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one	Prostaglandin synthesis inhibition	More potent than indomethacin	[3]

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. 2,3-Dihydrobenzofuran derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Structure-Activity Relationship Summary

- Dual Inhibition: Many 2-arylbenzofuran derivatives exhibit good dual inhibitory activity against both AChE and BACE1 (β -secretase), another key enzyme in Alzheimer's disease pathology.
- Key Interactions: Molecular docking studies suggest that the amino, hydroxyl, amide, and ester groups on the benzofuran scaffold can form favorable hydrogen bond interactions with the active site of the cholinesterase enzyme.^[7]
- Hybrid Scaffolds: Hybrid molecules linking the benzofuran ring to other known pharmacophores, such as N-methyl-N-benzylamine, have shown potent cholinesterase inhibitory activity.

Comparative Cholinesterase Inhibitory Activity Data

Compound	Enzyme	IC50 (μ M)	Reference
2-Arylbenzofuran derivative 20	Acetylcholinesterase (AChE)	0.086	[8]
β -secretase (BACE1)		0.043	[8]
Benzofuran-triazole hybrid 10d	Acetylcholinesterase (AChE)	0.55	[9]
Cathafuran C (from <i>Morus alba</i>)	Butyrylcholinesterase (BChE)	Potent inhibitor	[10]
N-glycosyl benzofuran derivative 5a	Acetylcholinesterase (AChE)	84% inhibition	[11]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[\[12\]](#)

- Cell Seeding: Cancer cell lines (e.g., HCT116, NCI-H460, CAL-27) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.[\[5\]](#)[\[13\]](#)
- Compound Treatment: The 2,3-dihydrobenzofuran derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.[\[5\]](#)[\[14\]](#)
- MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.[\[13\]](#)[\[14\]](#)
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[\[13\]](#)[\[14\]](#)
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[\[13\]](#)

- Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.[\[13\]](#)
- Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 μ g/mL) for 24 hours to induce NO production.[\[13\]](#)

- Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
- Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
- IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.

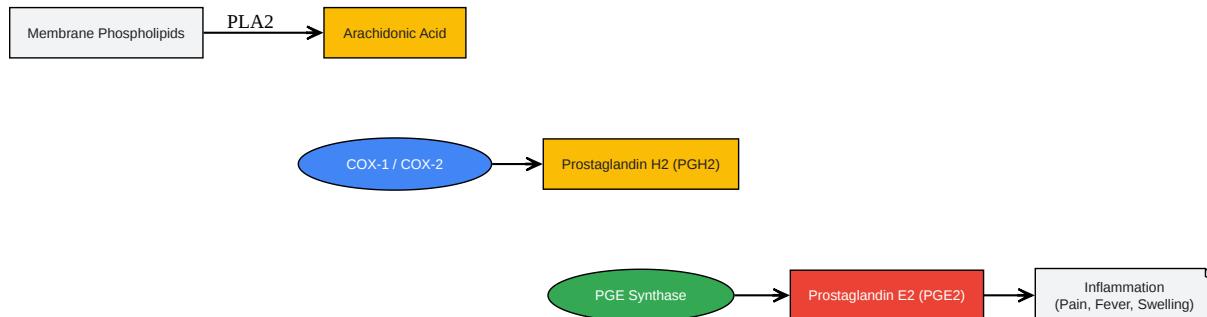
Cholinesterase Inhibition Assay (Ellman's Method)

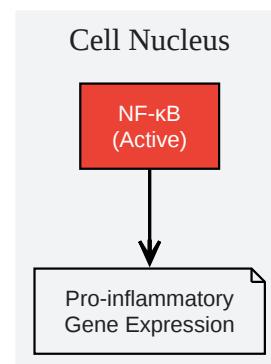
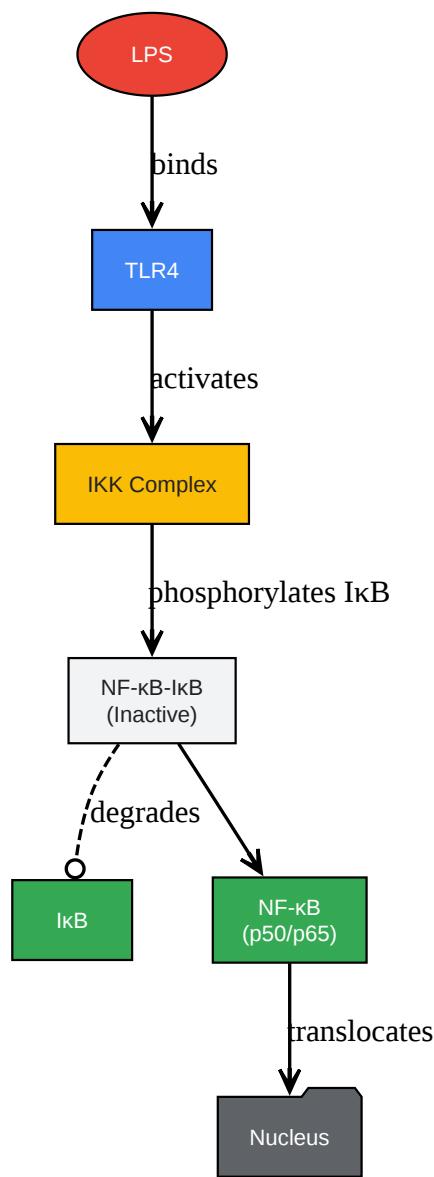
This is a colorimetric method used to determine the activity of acetylcholinesterase.[\[10\]](#)[\[15\]](#)

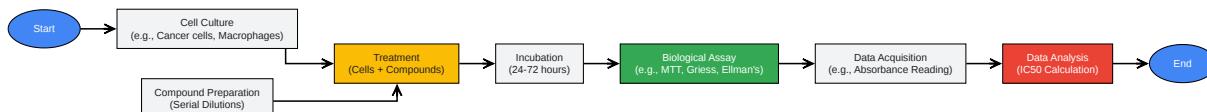
- Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and the test compound solutions in varying concentrations.[\[15\]](#)[\[16\]](#)
- Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution to each well, followed by the test compound or a vehicle control. Incubate for a predefined period (e.g., 15 minutes) at room temperature.[\[16\]](#)
- Reaction Initiation: Add DTNB solution to each well, followed by the ATCI substrate solution to start the reaction.[\[16\]](#)
- Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[\[16\]](#)
- Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated from the dose-response curve.[\[16\]](#)

Visualizations

Prostaglandin Synthesis Pathway







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